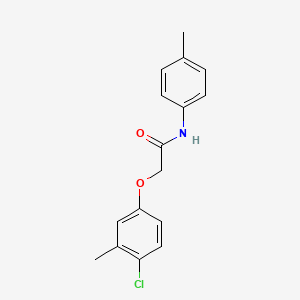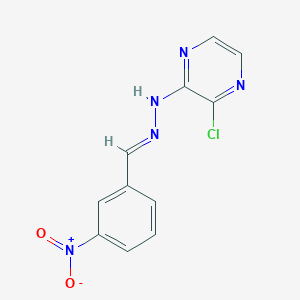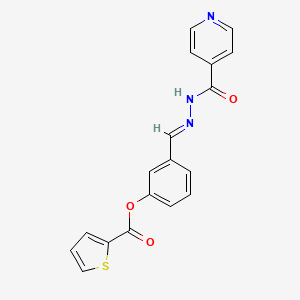![molecular formula C17H14FN3OS B5729406 N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.
作用机制
The mechanism of action of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is not fully understood. However, studies have shown that the compound exerts its biological activity by binding to the active site of HDACs and CAs, thereby inhibiting their activity. The inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The inhibition of CAs, on the other hand, leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance.
Biochemical and Physiological Effects
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has been shown to have several biochemical and physiological effects. Inhibition of HDACs by the compound has been linked to the induction of apoptosis (programmed cell death) in cancer cells, as well as the suppression of inflammation in animal models of inflammatory disorders. Inhibition of CAs, on the other hand, has been linked to the reduction of intraocular pressure in animal models of glaucoma, as well as the inhibition of tumor growth in animal models of cancer.
实验室实验的优点和局限性
One of the advantages of using N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide in lab experiments is its selectivity for HDACs and CAs. The compound has been shown to selectively inhibit certain isoforms of these enzymes, which may be useful for studying their specific roles in biological processes. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can cause cytotoxicity in certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide. One direction is the development of more potent analogs of the compound with improved selectivity and reduced toxicity. Another direction is the investigation of the compound's potential applications in the treatment of specific diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the compound's potential for use as a diagnostic tool in imaging studies, such as positron emission tomography (PET), may also be explored.
Conclusion
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a promising compound that has shown potential applications in scientific research. Its ability to selectively inhibit HDACs and CAs has made it a valuable tool for studying the roles of these enzymes in biological processes. However, further studies are needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications in the treatment of specific diseases.
合成方法
The synthesis of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves the reaction of 2-amino-5-(2-fluorobenzyl)-1,3,4-thiadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
科学研究应用
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been linked to the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. CAs, on the other hand, are enzymes that catalyze the reversible hydration of carbon dioxide and have been implicated in the regulation of acid-base balance and ion transport.
属性
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-11-5-4-7-13(9-11)16(22)19-17-21-20-15(23-17)10-12-6-2-3-8-14(12)18/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJKJGYCMAIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)



![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)
![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)

![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
